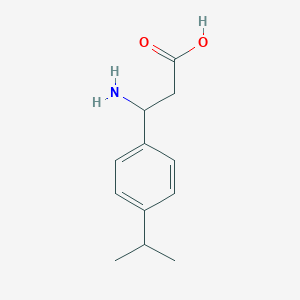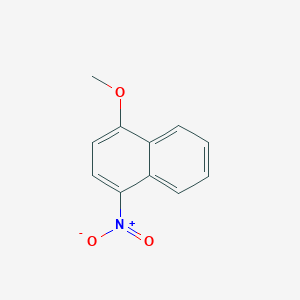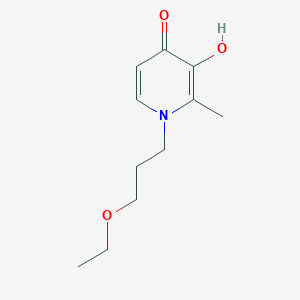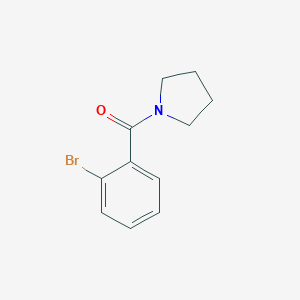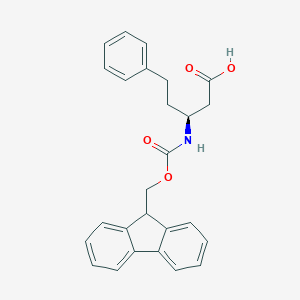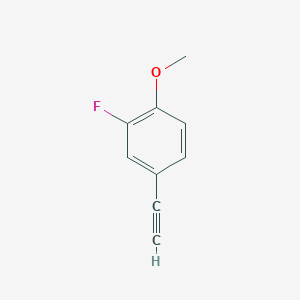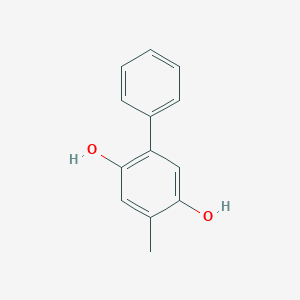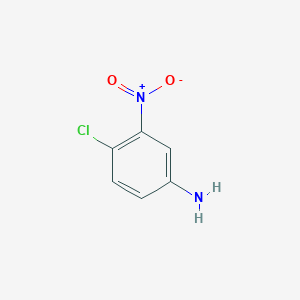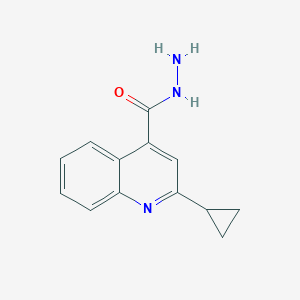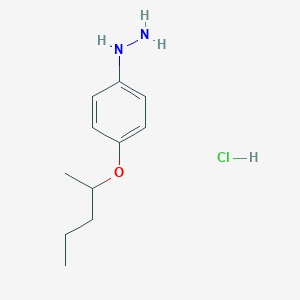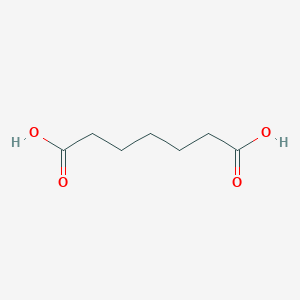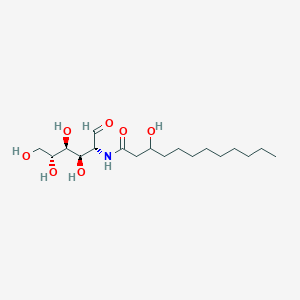
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose (HDDG) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a modified form of glucose that contains a fatty acid chain attached to the amino group of the glucose molecule. This modification makes HDDG an amphiphilic molecule, which means that it has both hydrophilic and hydrophobic properties. This unique property makes HDDG an ideal candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is not fully understood. However, it is believed that 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose interacts with cell membranes and disrupts their structure. This disruption leads to increased permeability of the cell membrane, which can facilitate the uptake of drugs and biomolecules.
Efectos Bioquímicos Y Fisiológicos
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of glycolysis, which is a major metabolic pathway in cells. This inhibition can lead to decreased energy production and increased sensitivity to oxidative stress. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has unique amphiphilic properties that make it an ideal candidate for drug delivery systems. However, one of the limitations of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose. One of the major areas of research is the development of new drug delivery systems using 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a carrier. Another area of research is the development of new therapeutic applications for 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose, such as cancer therapy. Additionally, the mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose needs to be further studied to fully understand its potential applications in scientific research.
Métodos De Síntesis
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose can be synthesized by the reaction of 2-deoxyglucose with 3-hydroxydodecanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drug delivery systems. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to be an effective carrier for various drugs and biomolecules due to its unique amphiphilic properties. It can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs and biomolecules. This makes 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose an ideal candidate for targeted drug delivery systems.
Propiedades
Número CAS |
124681-22-7 |
|---|---|
Nombre del producto |
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose |
Fórmula molecular |
C18H35NO7 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C18H35NO7/c1-2-3-4-5-6-7-8-9-13(22)10-16(24)19-14(11-20)17(25)18(26)15(23)12-21/h11,13-15,17-18,21-23,25-26H,2-10,12H2,1H3,(H,19,24)/t13?,14-,15+,17+,18+/m0/s1 |
Clave InChI |
ZSPOMVMMJMVHAN-AGJUIOJISA-N |
SMILES isomérico |
CCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
Sinónimos |
2-(3-hydroxydodecanoylamino)-2-deoxyglucose 2-HDADG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





